molecular formula C11H10N4OS B13119740 4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile

4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile

Cat. No.: B13119740
M. Wt: 246.29 g/mol
InChI Key: JPRMODRNPBHSNW-UHFFFAOYSA-N
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Description

4-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile is a heterocyclic compound that features a pyridine ring, an oxadiazole ring, and a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile typically involves the reaction of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobutanenitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and π-π interactions, which can be crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Similar in structure but contains a triazole ring instead of an oxadiazole ring.

    2-thio-containing pyrimidines: These compounds also contain a thiol group and are known for their diverse biological activities.

Uniqueness

4-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile is unique due to the presence of both the oxadiazole and pyridine rings, which confer specific chemical properties and reactivity. The combination of these rings with the butanenitrile group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanenitrile

InChI

InChI=1S/C11H10N4OS/c12-5-1-2-8-17-11-15-14-10(16-11)9-3-6-13-7-4-9/h3-4,6-7H,1-2,8H2

InChI Key

JPRMODRNPBHSNW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)SCCCC#N

Origin of Product

United States

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